molecular formula C9H10O2 B038875 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde CAS No. 115663-62-2

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde

Cat. No.: B038875
CAS No.: 115663-62-2
M. Wt: 150.17 g/mol
InChI Key: GNZUTELOMFDFGS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is a chemical compound with the molecular formula C9H10O2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction of a suitable precursor, such as a substituted phenol, with an aldehyde group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid.

    Reduction: Formation of 4,5,6,7-Tetrahydrobenzofuran-4-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrobenzofuran-4-carboxylic acid
  • 4,5,6,7-Tetrahydrobenzofuran-4-methanol
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives

Uniqueness

4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is unique due to its specific structural features, including the presence of both an aldehyde group and a furan ring

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUTELOMFDFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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